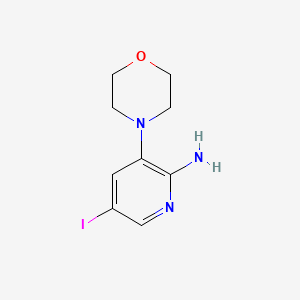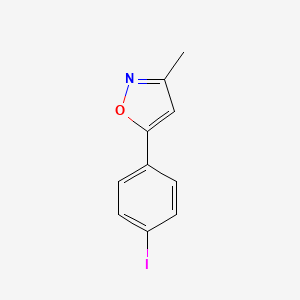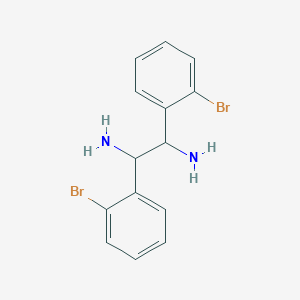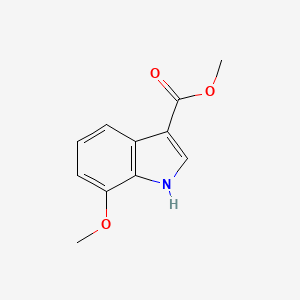
6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination, chlorination, and fluorination of a naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, expanding the compound’s structural diversity.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-microbial agents.
Material Science: Its halogenated structure can be utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, providing insights into cellular processes and potential therapeutic targets.
Mécanisme D'action
The mechanism of action of 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other halogenated naphthyridines, such as:
- 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridine
- 6-Bromo-3,4-dichloro-2-methyl-1,5-naphthyridine
- 6-Bromo-3,4-dichloro-7-fluoro-1,5-naphthyridine
Uniqueness
What sets 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine apart is the specific arrangement of halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique halogenation pattern can lead to distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H4BrCl2FN2 |
|---|---|
Poids moléculaire |
309.95 g/mol |
Nom IUPAC |
6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C9H4BrCl2FN2/c1-3-6(11)7(12)8-5(14-3)2-4(13)9(10)15-8/h2H,1H3 |
Clé InChI |
KMLNKUIGPMZMDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(N=C2C(=C1Cl)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)

![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)





![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)

